2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene
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Overview
Description
2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of thiophene derivatives, including 2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene undergoes various chemical reactions, including:
Scientific Research Applications
2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene can be compared to other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical syntheses.
These compounds share the thiophene core structure but differ in their substituents, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C16H9F7S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C16H9F7S/c1-8-10(7-11(24-8)9-5-3-2-4-6-9)12-13(17)15(20,21)16(22,23)14(12,18)19/h2-7H,1H3 |
InChI Key |
RUJWGUNZBISGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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